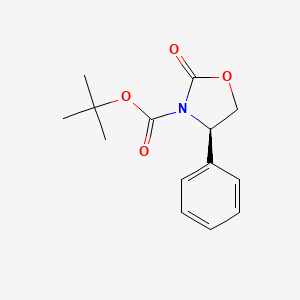

tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-11(9-18-12(15)16)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJJLADJHWAWFB-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(COC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl chloroformate with (4R)-4-phenyl-2-oxazolidinone. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are usually mild, and the product is obtained in good yield after purification.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the oxazolidine framework, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group under appropriate conditions.

Substitution: The compound can participate in substitution reactions, especially at the tert-butyl group, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group may yield phenolic derivatives, while reduction of the oxo group may produce hydroxylated compounds.

Scientific Research Applications

tert-Butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can act as a nucleophile, participating in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound. The phenyl group can engage in π-π interactions, affecting the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below highlights structural variations among analogous oxazolidinones:

Key Observations :

- Stereochemistry : The target compound’s R-configuration at C4 distinguishes it from most analogs (e.g., 4S-formyl or 4S-vinyl derivatives). This impacts enantioselectivity in catalytic applications .

- Substituent Effects : The phenyl group provides steric bulk and aromatic π-π interactions, unlike smaller groups (e.g., vinyl, hydroxymethyl) that enhance reactivity or solubility .

- Conformational Flexibility : In MENNEY and ZIXSOO, substituent orientation (same/opposite ring sides) alters crystal packing and biological binding .

Physicochemical Properties

Key Observations :

- The 2-oxo and tert-butyl groups in the target compound contribute to high lipophilicity, limiting aqueous solubility but enhancing membrane permeability.

- The 4S-formyl analog ’s aldehyde group increases polarity but necessitates air-free handling .

Biological Activity

tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate (CAS No. 220064-81-3) is a compound belonging to the oxazolidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 263.29 g/mol. The compound features an oxazolidine core which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Mechanisms of Biological Activity

Research indicates that compounds like this compound can exhibit various biological activities through multiple mechanisms:

- Enzyme Inhibition : Oxazolidines are known to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and metabolic disorders.

- Cell Signaling Modulation : These compounds may interact with cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

Anticancer Activity

A study focused on the synthesis and biological evaluation of oxazolidine derivatives reported that certain structural modifications can enhance their anticancer properties. For instance, derivatives with specific substitutions showed potent inhibition against human cancer cell lines. The compound this compound was included in a broader investigation into oxazolidine-based anticancer agents, demonstrating promising results in preliminary assays .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of oxazolidines. Research has shown that compounds with oxazolidine structures can exhibit significant antibacterial effects against various pathogens. The mechanism often involves the inhibition of bacterial protein synthesis, making these compounds potential candidates for treating resistant bacterial infections .

Case Studies

Q & A

Q. What are the standard synthetic routes for tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer: The compound is synthesized via nucleophilic addition or ring-closing reactions. For example, a similar oxazolidine derivative was prepared by reacting tert-butyl carbamate derivatives with electrophilic reagents under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Optimization involves adjusting stoichiometry (e.g., 1.3 equivalents of silane reagents) and temperature control (0°C to room temperature) to minimize side reactions. Purification via silica gel chromatography with gradients like pentane:Et₂O (99:1 to 95:5) achieves yields >66% .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR : Confirms the oxazolidine ring structure and stereochemistry. Key signals include δ 1.4–1.5 ppm (t-Bu) and δ 4.5–5.5 ppm (oxazolidine protons). Diastereomeric ratios (e.g., 80:20) are quantified via integration .

- IR Spectroscopy : Verifies carbonyl stretches (C=O at ~1750 cm⁻¹) .

- HRMS : Provides exact mass confirmation (e.g., [M+Na]+ within 2 ppm accuracy) .

- ROESY/NOESY : Correlates spatial proximity between the phenyl group and oxazolidine protons for stereochemical assignment .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer:

- Avoid ignition sources (P210) and use PPE (gloves, goggles) in a fume hood .

- For skin contact, wash thoroughly with water and remove contaminated clothing (P102, P103) .

- Follow general lab safety protocols (e.g., spill management, ventilation) as per SDS guidelines, even if the compound is not classified as hazardous .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during synthesis?

- Methodological Answer: Discrepancies may arise from varying reaction temperatures or catalysts. To address this:

- Perform controlled experiments comparing chiral auxiliaries (e.g., (R)- vs (S)-configured starting materials).

- Analyze products via chiral HPLC or X-ray crystallography . For example, ROESY data confirmed stereochemistry in a related compound by correlating spatial proximity between the phenyl group and oxazolidine protons .

Q. What strategies improve diastereoselectivity in oxazolidine ring formation?

- Methodological Answer:

- Use bulky silyl ethers (e.g., triisopropylsilyl groups) for steric control .

- Conduct reactions at low temperatures (−78°C to 0°C) to stabilize transition states .

- Adjust solvent polarity (e.g., pentane/Et₂O mixtures) to enhance selectivity. Monitor via 1H NMR to identify optimal reaction termination points .

Q. How should researchers validate the compound’s stability under acidic/basic conditions?

- Methodological Answer:

- Expose the compound to varying pH (e.g., TFA in DCM for acid stability; NaOH/MeOH for base).

- Monitor degradation via TLC or LC-MS at timed intervals. For example, TFA-mediated deprotection of tert-butyl carbamates occurs within 1 hour at room temperature, requiring neutralization (DIEA) to halt reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.